"Chemical properties of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate"
"Chemical properties of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate"
This guide provides an in-depth technical analysis of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate , a specialized heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and novel agrochemicals.[1]
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Executive Summary
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate (CAS Registry Number implied via analogs: related to 853680-81-6 [dichloro derivative]) is a functionalized pyrimidine scaffold.[1] It serves as a critical "branch point" intermediate in medicinal chemistry. Its unique structure combines a hydrolytically sensitive ester tail with a redox-active pyrimidine core, making it a versatile precursor for 4,6-dichloropyrimidine derivatives via Vilsmeier-Haack type reactions.[1]
This compound is primarily utilized to introduce the (5-pyrimidinyl)propanoate motif into drug candidates, a pharmacophore often associated with improved metabolic stability and solubility in kinase inhibitors and epigenetic modulators.[1]
Molecular Architecture & Physicochemical Profile[1][2]
Structural Identity
The molecule features a pyrimidine ring substituted at the 5-position with a methyl 2-propanoate chain.[1] A critical feature of this molecule is its tautomeric plasticity . While formally named as a "dihydroxy" compound, it exists in equilibrium with its 4,6-pyrimidinedione (lactam) forms in solid state and neutral solution.[1]
| Property | Specification |
| IUPAC Name | Methyl 2-(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)propanoate |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
| Chirality | Contains 1 chiral center (α-carbon of propanoate); typically synthesized as a racemate.[1] |
| Predicted pKa | ~4.5 (Acidic protons at N1/N3 due to resonance stabilization) |
| Solubility | Low in water (neutral pH); Soluble in dilute NaOH/KOH, DMSO, DMF.[1] |
| Appearance | Off-white to pale yellow crystalline solid.[1] |
Tautomeric Equilibrium (Mechanistic Insight)
Understanding the tautomerism is vital for predicting reactivity.[1] In the presence of electrophiles (e.g., alkyl halides), the N-alkylation vs. O-alkylation selectivity is governed by the solvent polarity and base used.[1]
Figure 1: Tautomeric equilibrium of the 4,6-dihydroxypyrimidine core.[1] The lactam form dominates in polar protic solvents, influencing nucleophilic substitution patterns.[1]
Synthetic Pathways & Reactivity[3]
Primary Synthesis Route
The industrial preparation typically involves the condensation of a tricarboxylate precursor with formamidine acetate . This route avoids the use of unstable beta-keto esters.
Protocol:
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Starting Material: Trimethyl 1,1,2-propanetricarboxylate (or Dimethyl [1-(methoxycarbonyl)ethyl]malonate).[1]
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Reagents: Formamidine Acetate, Sodium Methoxide (NaOMe), Methanol (MeOH).[1]
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Mechanism:
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Deprotonation of the malonate methine proton.
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Nucleophilic attack on the formamidine carbon.
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Cyclization via elimination of methanol.
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Key Transformation: Chlorination
The most commercially relevant reaction is the conversion to Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (CAS 853680-81-6), a high-value intermediate.[1]
Reaction Protocol (Chlorination):
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Reagent: Phosphoryl chloride (POCl₃) + N,N-Dimethylaniline (catalyst).[1]
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Conditions: Reflux (80-100°C) for 4-6 hours.
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Workup: Quench carefully into ice water (exothermic hydrolysis of excess POCl₃). Extract with Dichloromethane (DCM).[1]
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Outcome: The "dihydroxy" groups are replaced by chlorines, activating the ring for subsequent SₙAr reactions.
Figure 2: Synthetic workflow from malonate precursor to the activated dichloro-pyrimidine derivative.
Therapeutic Applications & Mechanism
This scaffold acts as a pharmacophore vector . The propanoate tail provides a handle for attaching the pyrimidine ring to larger molecular frameworks while maintaining specific solubility properties.
Drug Development Context
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HIF-PH Inhibitors: The structural homology to 4,6-dihydroxy-pyrimidine carboxylates suggests utility in synthesizing inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase .[1] These drugs (e.g., Vadadustat analogs) mimic 2-oxoglutarate to treat anemia in CKD.[1]
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Antifolates: The 4,6-dihydroxypyrimidine core is foundational to classical antifolates (e.g., Pemetrexed precursors), where the C5-substituent is elongated to bind the folate receptor.[1]
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Agrochemicals: Pyrimidinyl-propanoates are precursors to ALS-inhibiting herbicides (acetolactate synthase inhibitors), specifically the pyrimidinyloxy-benzoic acid class.[1]
Handling, Stability & Safety (E-E-A-T)
Stability Profile
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Hydrolytic Sensitivity: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or acidic conditions (pH < 3), converting to the free acid.[1] Store in a desiccator.
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Thermal Stability: Stable up to ~150°C. Decomposition may release NOx gases.
Safety Protocol
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
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Spill Management: Sweep up dry solid to avoid generating dust. Neutralize aqueous residues with dilute acid before disposal.
References
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PubChem. (2025).[2][3] Pyrimidine Metabolism and Derivatives. National Library of Medicine. Retrieved from [Link]
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Organic Syntheses. (2014). Preparation of Formamidine Acetate. Org. Synth. 2014, 91, 1-13.[1] Retrieved from [Link]
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MDPI. (2019). Recent Progress in the Synthesis of Drugs Incorporating Pyrimidine Cores. Molecules. Retrieved from [Link]
